![molecular formula C14H11NO3 B11869283 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- CAS No. 65239-42-1](/img/structure/B11869283.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- is a complex organic compound with the molecular formula C14H11NO3. This compound is part of the benzopyrano-pyridinone family, known for its diverse biological and chemical properties. It has a unique structure that combines a benzopyran ring with a pyridinone moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methyl-3-nitrobenzaldehyde and 4-hydroxycoumarin can be used. The reaction conditions often involve the use of catalysts like piperidine and solvents such as ethanol, followed by heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Applications De Recherche Scientifique
5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-1Benzopyrano[2,3-b]pyridin-5-one : Lacks the methoxy and methyl groups, leading to different chemical and biological properties.
- 9-Methoxy-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-ol : Similar structure but with a hydroxyl group instead of a ketone.
- 3-Acetyl-2-methyl-5H-1benzopyrano[2,3-b]pyridin-5-one : Contains an acetyl group, which alters its reactivity and applications.
Uniqueness
The presence of the methoxy and methyl groups in 5H-1Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl- imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution. These modifications can enhance its biological activity and make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65239-42-1 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
9-methoxy-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-8-6-7-10-12(16)9-4-3-5-11(17-2)13(9)18-14(10)15-8/h3-7H,1-2H3 |
Clé InChI |
ZURAJKRGLWTIJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



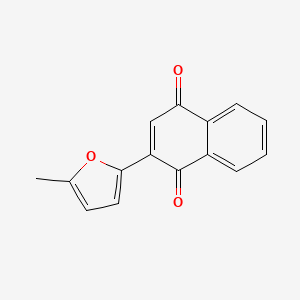
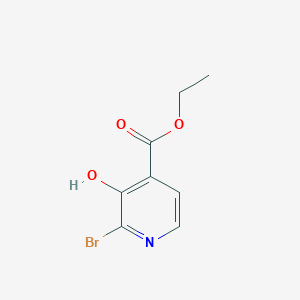
![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)

![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)
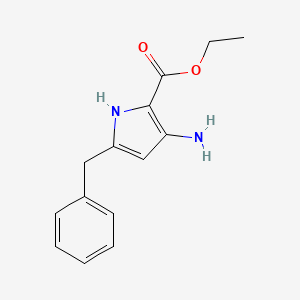
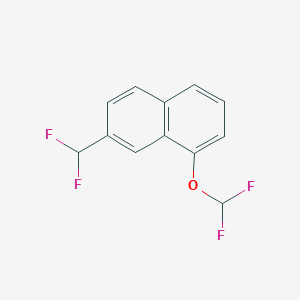

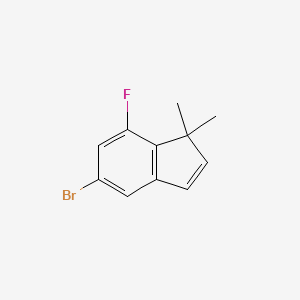
![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)


